(2-Phenyl-1,3-thiazol-4-yl)acetonitrile
Overview
Description
(2-Phenyl-1,3-thiazol-4-yl)acetonitrile is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the particular biological activity exhibited by the compound.
Mode of Action
Thiazole compounds are known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The specific mode of action would depend on the particular biological activity exhibited by the compound.
Biochemical Pathways
Thiazole compounds are known to activate or stop biochemical pathways and enzymes . The specific pathways affected would depend on the particular biological activity exhibited by the compound.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.
Result of Action
Thiazole compounds are known to behave unpredictably when entering physiological systems and reset the system differently . The specific effects would depend on the particular biological activity exhibited by the compound.
Action Environment
The solubility properties of thiazole compounds could be influenced by environmental factors such as ph and temperature .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit a diverse spectrum of therapeutic potentials such as antioxidant, anti-tubercular, antibacterial, antifungal, diuretic, anti-cancer, and anti-inflammatory effects .
Molecular Mechanism
Thiazole ring, a part of this compound, is known to be highly reactive due to an acidic proton at C-2, making it a significant synthon for the production of a wide range of new chemical compounds .
Temporal Effects in Laboratory Settings
It is recommended to store this compound at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile typically involves the reaction of 2-aminothiazole with benzaldehyde under acidic conditions to form the corresponding Schiff base, which is then subjected to a nucleophilic addition reaction with acetonitrile . The reaction conditions often include the use of solvents such as ethanol or acetone and catalysts like sodium hydroxide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Phenyl-1,3-thiazol-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives .
Scientific Research Applications
(2-Phenyl-1,3-thiazol-4-yl)acetonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its use as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)acetonitrile: Similar in structure but with a benzothiazole ring.
2-(4-Phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile: Contains additional functional groups that confer different properties.
Uniqueness
(2-Phenyl-1,3-thiazol-4-yl)acetonitrile is unique due to its specific thiazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9/h1-5,8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEZREUCXWHVPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936945 | |
Record name | (2-Phenyl-1,3-thiazol-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16441-25-1 | |
Record name | 16441-25-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Phenyl-1,3-thiazol-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile in the synthesis of substituted benzothiazoles?
A1: this compound serves as a crucial starting material in the Junjappa–Ila (JI) heteroaromatic annulation method described in the research []. It reacts with various α-oxoketene dithioacetals in the presence of sodium hydride to form intermediate compounds (3-(methylthio)-5-oxo-2-(2-phenyl-1,3-thiazol-4-yl)-4,5-substituted-pent-2-enenitriles). These intermediates then undergo cyclization in the presence of p-toluenesulfonic acid (PTSA) to yield the desired substituted benzothiazoles []. Essentially, the this compound molecule provides the structural backbone for incorporating the thiazole ring into the final benzothiazole product.
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